molecular formula C12H19F2NO4 B1377708 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid CAS No. 1373503-54-8

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid

Cat. No. B1377708
M. Wt: 279.28 g/mol
InChI Key: VACJWZRQZZXARM-UHFFFAOYSA-N
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Description

“2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .


Synthesis Analysis

The synthesis of compounds similar to “2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid” involves the use of the Boc group. The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .


Chemical Reactions Analysis

The Boc group in “2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid” can undergo various reactions. For instance, it can be deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Scientific Research Applications

Synthesis and Building Block Applications

  • Synthesis of Aldehyde Building Blocks : This compound has been utilized in the synthesis of novel peptide isosteres. The stability of the N-Boc N,O-acetal moiety under various acidic conditions was examined, showing its utility as an aldehyde protection group (Groth & Meldal, 2001).

Analytical Chemistry and Quantification

  • Quantitative Analysis of the Tert-Butyloxycarbonyl Group : The tert-butyloxycarbonyl group in amino acid and peptide derivatives has been quantitatively analyzed using a perchloric acid solution in acetic acid, demonstrating its relevance in analytical chemistry (Ehrlich-Rogozinski, 1974).

Removal and Selectivity Enhancements

  • Improved Selectivity in Removal of the tert-Butyloxycarbonyl Group : Research has shown that dilution with acetic acid enhances the selectivity of removing the tert-butyloxycarbonyl group, important for peptide synthesis (Bodanszky & Bodanszky, 2009).

Structural and Functional Analysis

  • Synthesis of Structurally Complex Compounds : This compound has been synthesized for use in the formation of structurally complex compounds, such as N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid (Maity & Strömberg, 2014).

  • Synthesis of Cystine-Rich Peptides : This compound plays a role in the synthesis of cystine-rich peptides, showcasing its utility in complex biochemical syntheses (Boulègue, Musiol, Prasad, & Moroder, 2007).

Miscellaneous Applications

  • Cyclodimerization Reactions : The compound has been studied for its behavior in cyclodimerization reactions, contributing to the understanding of complex chemical processes (Nesvadba, Rzadek, & Rist, 2001).

  • Use in Gamma-Secretase Modulation : Research on difluoropiperidine acetic acids, closely related to the compound , reveals their potential as modulators of gamma-secretase, which is significant for understanding neurological pathways (Stanton et al., 2010).

  • Peptide Synthesis Applications : The compound is instrumental in asymmetric syntheses of complex peptide derivatives, highlighting its versatility in organic chemistry (Xue, He, Roderick, Corbett, & Decicco, 2002).

  • Precursor Chelating Agent Synthesis : It is used in the efficient synthesis of precursor chelating agents for lanthanide ions, important in molecular imaging (Li, Winnard, & Bhujwalla, 2009).

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACJWZRQZZXARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid
Reactant of Route 2
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid
Reactant of Route 4
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid
Reactant of Route 5
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid
Reactant of Route 6
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid

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